REACTION_CXSMILES
|
[OH:1][N:2]1[CH:6]=[C:5]([I:7])[CH:4]=[N:3]1.[N:8]1([C:14](Cl)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>>[I:7][C:5]1[CH:4]=[N:3][N:2]([O:1][C:14]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[O:15])[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1N=CC(=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (99%, crystals)
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)OC(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |